

# Application Note: Scalable Manufacturing Process for (2-Phenoxy-5-thiazolyl)-methanol

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## Compound of Interest

Compound Name: (2-Phenoxy-5-thiazolyl)-methanol

Cat. No.: B8375395

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## Part 1: Strategic Process Overview

### Retrosynthetic Logic & Route Selection

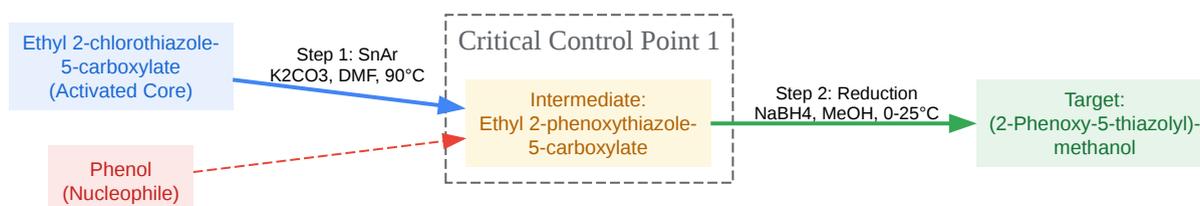
The synthesis is disconnected into two primary unit operations. The critical design choice is the timing of the phenoxy group installation.

- Strategy: Install the phenoxy group via  
  
on an activated thiazole core before reducing the C5-substituent.
- Rationale: The C5-ester group in Ethyl 2-chlorothiazole-5-carboxylate acts as an electron-withdrawing group (EWG), activating the C2-position for nucleophilic attack by the phenoxide ion. Reducing the ester to a methanol first would remove this activation, making the subsequent displacement of the chlorine significantly more difficult and requiring harsher conditions that degrade the alcohol.

## The "Golden" Pathway

- Step 1 (  
  
): Reaction of Ethyl 2-chlorothiazole-5-carboxylate with Phenol using inorganic base.
- Step 2 (Reduction): Selective reduction of the ester moiety to the primary alcohol using Sodium Borohydride (  
  
)

) in Methanol.



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Figure 1: Strategic synthesis flow emphasizing the activation of the thiazole core for substitution prior to reduction.

## Part 2: Detailed Experimental Protocols

### Step 1: Synthesis of Ethyl 2-phenoxythiazole-5-carboxylate

Objective: Displace the C2-chlorine with a phenoxy group. Scale: 100 g Input Basis.

#### Reagents & Materials

Reagent	MW ( g/mol )	Equiv.[1][2]	Mass (g)	Moles	Role
Ethyl 2-chlorothiazole-5-carboxylate	191.64	1.0	100.0	0.522	SM
Phenol	94.11	1.1	54.0	0.574	Nucleophile
Potassium Carbonate ( )	138.21	1.5	108.2	0.783	Base
DMF (Dimethylformamide)	-	-	500 mL	-	Solvent
Water	-	-	1500 mL	-	Quench

## Protocol

- Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.
- Charging: Charge DMF (500 mL), Phenol (54.0 g), and (108.2 g) into the reactor. Stir at 25°C for 15 minutes to generate the phenoxide in situ.
  - Expert Insight: Pre-forming the phenoxide ensures rapid reaction onset. Use anhydrous (milled) to maximize surface area.
- Addition: Add Ethyl 2-chlorothiazole-5-carboxylate (100.0 g) in one portion. The reaction is slightly exothermic; monitor temperature.
- Reaction: Heat the mixture to 90°C. Maintain agitation at 300 RPM.
- Monitoring: Monitor by HPLC. Reaction is typically complete within 4–6 hours.

- Specification: < 1.0% area unreacted chloro-thiazole.
- Quench & Isolation:
  - Cool the reaction mixture to 20°C.
  - Slowly add Water (1500 mL) over 30 minutes. The product will precipitate as a solid.
  - Critical Control: rapid addition may cause oiling out. Add water slowly to induce crystal growth.
- Filtration: Stir the slurry for 1 hour at 5–10°C. Filter the solids.
- Wash: Wash the cake with Water (2 x 200 mL) to remove residual DMF and inorganic salts.
- Drying: Dry in a vacuum oven at 45°C for 12 hours.
  - Expected Yield: 115–120 g (88–92%).
  - Appearance: Off-white to pale yellow solid.

## Step 2: Reduction to (2-Phenoxy-5-thiazolyl)-methanol

Objective: Selective reduction of the ester to the alcohol without over-reduction or ring cleavage. Scale: 100 g Input (Intermediate).

### Reagents & Materials

Reagent	MW ( g/mol )	Equiv.[1][2]	Mass (g)	Moles	Role
Ethyl 2-phenoxythiazole-5-carboxylate	249.29	1.0	100.0	0.401	SM
Sodium Borohydride ( )	37.83	2.5	37.9	1.00	Reductant
Methanol (MeOH)	-	-	800 mL	-	Solvent
Acetic Acid / Water	-	-	q.s.	-	Quench

## Protocol

- Setup: Equip a 3L reactor with a reflux condenser, dosing funnel, and nitrogen sweep.
  - Safety Note:  
gas is evolved. Ensure adequate venting.
- Charging: Charge Ethyl 2-phenoxythiazole-5-carboxylate (100.0 g) and Methanol (600 mL). Stir to suspend/dissolve.
- Activation: Cool the mixture to 0–5°C.
- Addition: Dissolve (37.9 g) in Methanol (200 mL) (stabilized with 0.1% NaOH if holding >1h). Add this solution dropwise to the reactor over 60 minutes.
  - Exotherm Control: Maintain internal temperature < 15°C.
- Reaction: After addition, allow the reaction to warm to 20°C. Stir for 3 hours.

- Expert Insight: If the reaction stalls, a catalytic amount of (0.1 eq) can be added to boost the reducing power of the borohydride.
- Quench:
  - Cool to 5°C.
  - Carefully add Acetone (20 mL) to quench excess hydride (optional, but safer than acid).
  - Adjust pH to 6–7 using 10% Aqueous Acetic Acid.
- Workup:
  - Concentrate the mixture under vacuum to remove bulk Methanol (approx. 80% removal).
  - Add Water (500 mL) and extract with Ethyl Acetate (2 x 400 mL).
  - Alternative (Precipitation): If the product crystallizes upon water addition, filtration is preferred over extraction for scale.
- Purification: Wash organics with Brine, dry over , and concentrate.
  - Recrystallize from Toluene/Heptane if purity < 98%.
- Final Product: **(2-Phenoxy-5-thiazolyl)-methanol**.
  - Expected Yield: 70–75 g (84–90%).
  - Purity: > 99.0% (HPLC).

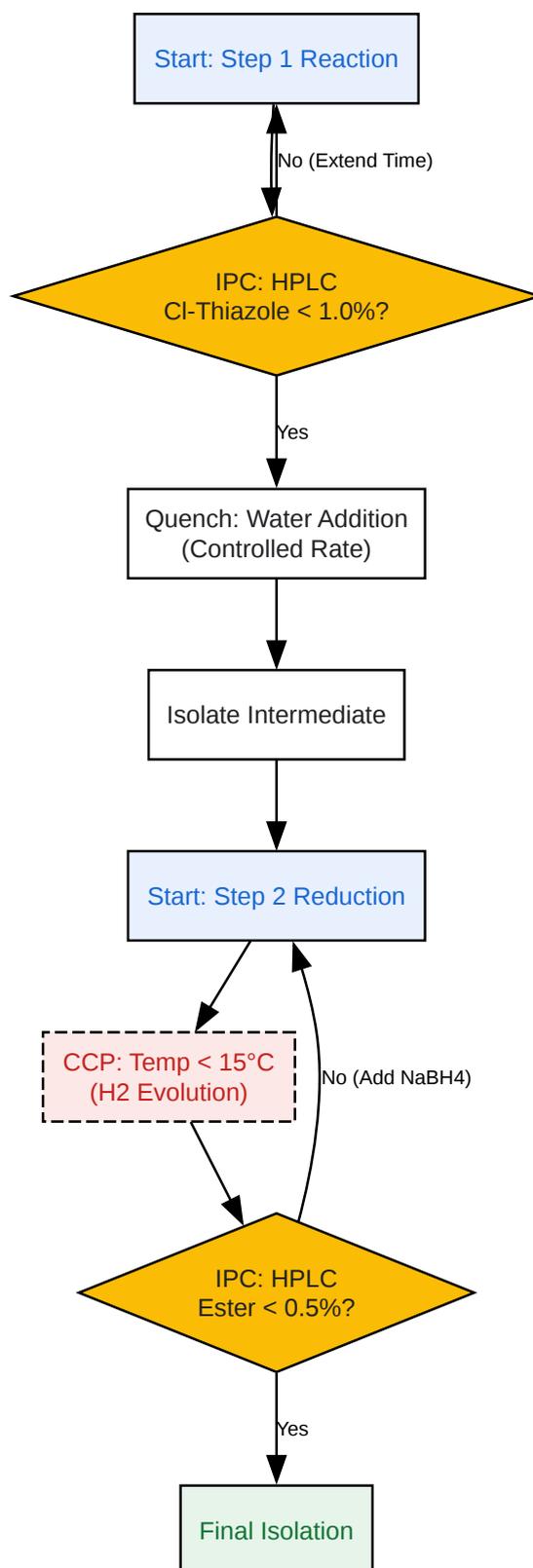
## Part 3: Process Safety & Critical Control Points (CCPs)

### Impurity Control Strategy

The following impurities must be monitored during the process validation phase:

Impurity	Origin	Control Strategy
2-Hydroxythiazole derivative	Hydrolysis of Cl-thiazole by water in Step 1.	Ensure DMF is dry (<0.1% ) . Use anhydrous .
Bis-phenoxy byproduct	Unlikely, but possible if C5 is also activated.	C5-ester prevents this. Maintain 1.1 eq Phenol limit.
Over-reduced alkane	Reduction of C-OH to C-H.	Control stoichiometry. Avoid strong Lewis acids.

## Process Logic Diagram



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Figure 2: Logic flow for In-Process Controls (IPC) and Critical Control Points (CCP).

## Part 4: References

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